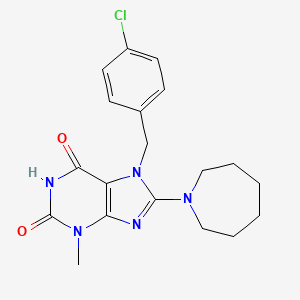![molecular formula C18H22N4O3 B2642848 N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 2034395-37-2](/img/structure/B2642848.png)
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound with notable applications in various scientific fields. It's characterized by its complex structure, which incorporates a pyrazolooxazine core, a cyclohexyl ring, and a pyridinyloxy moiety, making it a subject of interest in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide generally involves multi-step reactions. The process begins with the formation of the pyrazolo[5,1-b][1,3]oxazine scaffold, which is then functionalized to incorporate the cyclohexyl ring and the pyridinyloxy group. Reaction conditions typically require controlled temperatures and the use of catalysts to facilitate the formation of the carboxamide linkage.
Industrial Production Methods: : Industrially, this compound can be synthesized in bulk through similar multi-step processes, optimized for scale. Techniques such as flow chemistry and automation can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound undergoes several types of chemical reactions, including:
Oxidation: : Reaction with oxidizing agents can modify functional groups.
Reduction: : Reducing agents can target specific bonds within the structure.
Substitution: : Various substituents can be introduced to the molecule, altering its properties.
Common Reagents and Conditions: : Reagents such as bromine for oxidation, hydrogenation catalysts for reduction, and alkyl halides for substitution are commonly used. Reaction conditions typically involve specific solvents, temperature control, and time management.
Major Products: : The reactions yield modified compounds that can have varied properties, useful for studying structure-activity relationships.
Applications De Recherche Scientifique
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide has found applications across:
Chemistry: : Used as a building block for more complex molecules and in studying reaction mechanisms.
Biology: : Utilized in assays to understand biological interactions and functions.
Medicine: : Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: : Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects can vary depending on its application. Generally, it targets specific molecular pathways, binding to particular proteins or enzymes, altering their activity. This can trigger a cascade of biological responses, making it valuable for therapeutic purposes.
Comparaison Avec Des Composés Similaires
Comparison: : Compared to other compounds with similar structures, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide stands out due to its unique combination of functional groups.
Similar Compounds: : Compounds such as pyrazolooxazine derivatives and cyclohexyl-pyridine hybrids share similarities but differ in their specific configurations and functionalities.
In essence, this compound is a compound of substantial interest in multiple scientific fields, offering diverse applications and a rich avenue for further research.
Propriétés
IUPAC Name |
N-(4-pyridin-2-yloxycyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-17(15-12-20-22-10-3-11-24-18(15)22)21-13-5-7-14(8-6-13)25-16-4-1-2-9-19-16/h1-2,4,9,12-14H,3,5-8,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHJTHKHICPKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NC3CCC(CC3)OC4=CC=CC=N4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
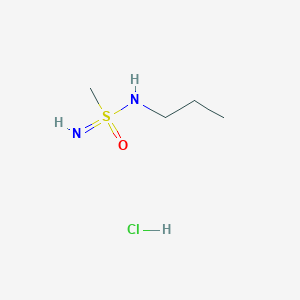
![2-Bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2642766.png)
![N-(4-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2642768.png)
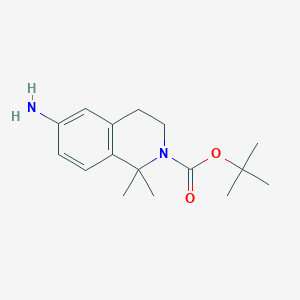
![N-{4-[2-(2-chloroethoxy)ethoxy]phenyl}acetamide](/img/structure/B2642770.png)
![4-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine](/img/structure/B2642771.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2642773.png)

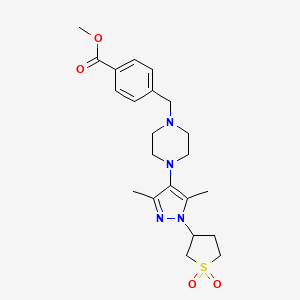
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2642777.png)
![(3Z)-3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylidene)-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2642778.png)
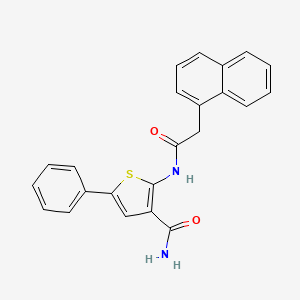
![1-[(furan-2-yl)methyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2642783.png)
